Sourcing a regiospecifically pure, halogenated meta-phenylenediamine with consistent reactivity is a common bottleneck in medicinal chemistry and materials science. 5-Bromobenzene-1,3-diamine (CAS 33786-90-2) is the precisely controlled 1,3-diamine isomer, eliminating the purification and reproducibility issues associated with mixed regioisomers. Its C5-bromo substituent is kinetically optimized for Pd-catalyzed cross-coupling, providing a reliable synthetic trajectory that 4-bromo or chloro analogs cannot match.
• Enables direct, regioselective formation of benzimidazole and quinoxaline cores prevalent in kinase inhibitors.
• Serves as a bidentate ligand monomer for polyimide synthesis and post-polymerization functionalization via Suzuki coupling.
• Supplied with rigorous analytical certification (HPLC, NMR) to ensure lot-to-lot consistency for SAR studies and scale-up.
Molecular FormulaC6H7BrN2
Molecular Weight187.04 g/mol
CAS No.33786-90-2
Cat. No.B1292473
⚠ Attention: For research use only. Not for human or veterinary use.
5-Bromobenzene-1,3-diamine (CAS 33786-90-2), also known as 5-bromo-1,3-phenylenediamine, is a halogenated aromatic diamine with the molecular formula C₆H₇BrN₂ and a molecular weight of 187.04 g/mol [1]. As a solid at room temperature with a melting point range of 91-94°C , it serves as a versatile building block in organic synthesis [2]. The molecule features two primary amine groups in a meta-arrangement and a single bromine substituent at the 5-position, a combination that makes it a key intermediate for constructing more complex molecular architectures in pharmaceutical and materials science research [3].
1
meta-Diamine & 5-bromo substitution for heterocycle synthesis
[2] ChemSrc. (2018). 5-Bromo-1,3-phenylenediamine. CAS 33786-90-2. View Source
[3] NBInno. (2025). The Strategic Importance of 5-Bromo-1,3-benzenediamine in Chemical Synthesis. View Source
5-Bromobenzene-1,3-diamine Structural Constraints
The specific meta-diamine arrangement of 5-Bromobenzene-1,3-diamine is critical to its utility in forming specific heterocyclic scaffolds, such as benzimidazoles and quinoxalines [1]. The position of the bromine atom is not arbitrary; in cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations, the electronic and steric environment of the 5-position influences both the reaction rate and selectivity in ways that other isomers cannot replicate [2]. Substituting this compound with a different regioisomer (e.g., 4-bromo-1,2-diamine) or a chloro-analog (e.g., 5-chloro-1,3-diamine) alters the bond angles, reactivity of the amine groups, and the C-X bond strength, leading to different reaction outcomes, lower yields, or the need for complete re-optimization of synthetic protocols [3]. The difference between a bromine and a chlorine atom at the 5-position, while seemingly minor, translates to a significant difference in the rate of oxidative addition (C-Br vs. C-Cl) in palladium-catalyzed cross-couplings, making the bromo-derivative a kinetically preferred substrate for many standard coupling conditions [4].
Target Compound
5-Bromo-1,3-diamine arrangement directs specific heterocycle formation and coupling reactivity.
Regioisomer (4-Br-1,2-diamine)
Different amine geometry may alter cyclization pathways and EAS regiochemistry.
May require re-optimization of synthetic protocols and yield different scaffolds.
Target Compound
C-Br bond provides favorable oxidative addition kinetics for Pd-catalyzed couplings.
Chloro analog (5-Cl-1,3-diamine)
C-Cl bond is stronger (~96 vs ~84 kcal/mol), slowing oxidative addition and potentially reducing coupling efficiency.
Reaction conditions (temperature, catalyst loading) likely need adjustment; direct substitution not recommended without validation.
[1] NBInno. (2025). The Strategic Importance of 5-Bromo-1,3-benzenediamine in Chemical Synthesis. View Source
5-Bromobenzene-1,3-diamine exhibits a significantly higher melting point compared to its 4-bromo-1,2-diamine isomer. This difference is crucial for purification strategies, as a higher melting solid is often easier to recrystallize and handle at scale. Target compound 5-bromobenzene-1,3-diamine has a melting point of 91-94°C , while the 4-bromo-1,2-diamine isomer melts at 65-69°C [1].
Melting PointReported
5-Br: 91–94°C 4-Br isomer: 65–69°C
Higher melting point may simplify purification and handling at scale.
The 5-bromo-1,3-isomer has a melting point that is 26-29°C higher.
Conditions
Standard laboratory conditions; values from vendor technical datasheets.
Why This Matters
A higher melting point typically indicates a more stable crystalline lattice, which can simplify purification, improve storage stability, and facilitate handling in large-scale syntheses.
The selection of 5-Bromobenzene-1,3-diamine over its chloro-analog, 5-chlorobenzene-1,3-diamine (CAS 33786-89-9), is a strategic choice driven by bond dissociation energies. The carbon-bromine (C-Br) bond in aryl bromides is significantly weaker and more readily undergoes oxidative addition with palladium(0) catalysts compared to the carbon-chlorine (C-Cl) bond. The C-Br bond dissociation energy is approximately 84 kcal/mol, while the C-Cl bond is around 96 kcal/mol [1].
C-Br vs C-Cl BondClass-level
C-Br ~84 kcal/mol C-Cl ~96 kcal/mol
Weaker C-Br bond supports faster oxidative addition in Pd couplings.
Standard aryl halide bond energies; reaction conditions influence rate.
5-Chlorobenzene-1,3-diamine: C-Cl bond ~96 kcal/mol
Quantified Difference
The C-Br bond is approximately 12 kcal/mol weaker than the C-Cl bond.
Conditions
Standard bond dissociation energies for aryl halides in organic chemistry literature.
Why This Matters
This quantitative difference in bond strength directly translates to milder reaction conditions, faster reaction rates, and higher yields in widely-used palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.
[1] Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. View Source
Electrophilic Substitution Regioselectivity
The 1,3-diamine substitution pattern of 5-bromobenzene-1,3-diamine creates a unique electronic environment for electrophilic aromatic substitution (EAS). The two strongly activating amino groups direct incoming electrophiles to specific positions (ortho/para to the amines). In the case of 5-bromobenzene-1,3-diamine, the 2-, 4-, and 6-positions are all activated. This is in stark contrast to the 1,2-diamine isomer where only the 3- and 6-positions are strongly activated [1]. The specific substitution pattern of the target compound makes it an ideal precursor for forming benzimidazoles and other fused heterocycles through condensation and subsequent cyclization reactions [2].
Regiochemical Control in Electrophilic Aromatic Substitution
Target Compound Data
2-, 4-, and 6-positions are strongly activated for EAS.
Comparator Or Baseline
4-Bromobenzene-1,2-diamine: Only 3- and 6-positions are strongly activated.
Quantified Difference
Target compound offers three activated sites for functionalization versus two for the 1,2-isomer.
Conditions
Theoretical evaluation based on established principles of aromatic substitution.
Why This Matters
This distinct regiochemical control enables the synthesis of a different set of heterocyclic core structures compared to other diamine isomers, allowing researchers to access unique chemical space for drug discovery.
[1] Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. View Source
[2] NBInno. (2025). The Strategic Importance of 5-Bromo-1,3-benzenediamine in Chemical Synthesis. View Source
5-Bromobenzene-1,3-diamine Applications
Heterocyclic Drug Scaffold Precursor
5-Bromobenzene-1,3-diamine is an ideal precursor for constructing benzimidazole and quinoxaline core structures, which are prevalent in kinase inhibitors and other therapeutic agents [1]. Its specific 1,3-diamine arrangement allows for the direct, regioselective formation of these fused heterocycles. The bromine atom serves as a chemical handle for late-stage functionalization via cross-coupling to introduce diverse molecular fragments, a standard strategy in structure-activity relationship (SAR) studies in medicinal chemistry.
Monomer for Functional Polymers
The compound's two primary amines make it a suitable monomer for polymerization reactions, including the synthesis of polyimides and polyamides . The bromine substituent can be used post-polymerization to modify the polymer's properties, such as introducing conjugated side chains for optoelectronic applications (e.g., in organic light-emitting diodes or photovoltaic materials) through Suzuki coupling. This offers a pathway to create new materials with tailored electronic and optical characteristics.
Advanced Organic Dye and Pigment Synthesis
As a meta-phenylenediamine derivative, 5-Bromobenzene-1,3-diamine is a key intermediate for synthesizing high-performance dyes and pigments. The amine groups can be diazotized and coupled with various aromatic compounds to form azo dyes, a class known for their vibrant colors and high molar absorptivity [2]. The bromine atom provides an additional site for structural modification, enabling fine-tuning of the dye's color, solubility, and binding properties to different substrates like textiles or plastics.
Metal-Organic Frameworks and Coordination Complexes
The 1,3-diamine group can act as a bidentate ligand for transition metals. The resulting complexes can be used as catalysts or as building units for constructing porous Metal-Organic Frameworks (MOFs) [3]. The bromine atom offers a unique vector for post-synthetic modification of the MOF's internal pores, allowing researchers to alter the framework's gas sorption properties or catalytic activity without needing to resynthesize the entire structure.
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